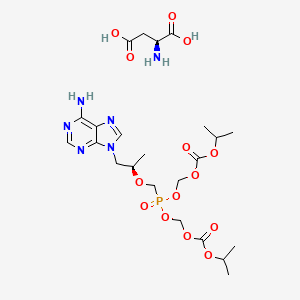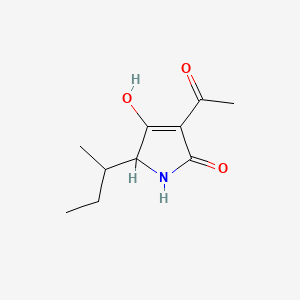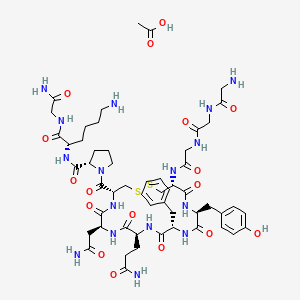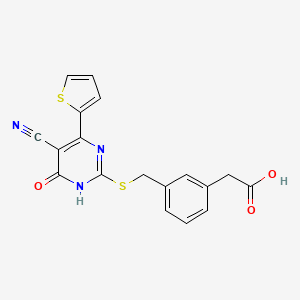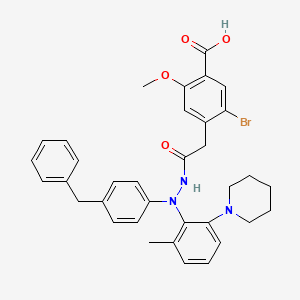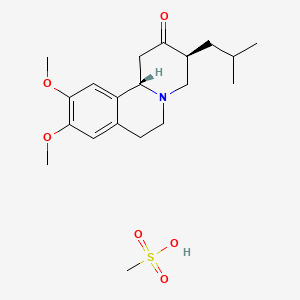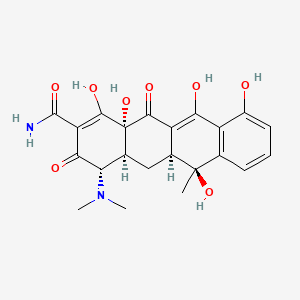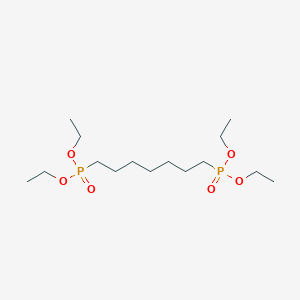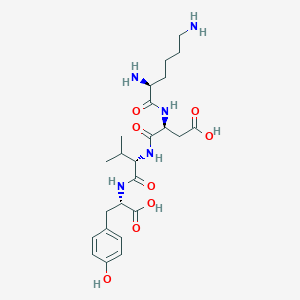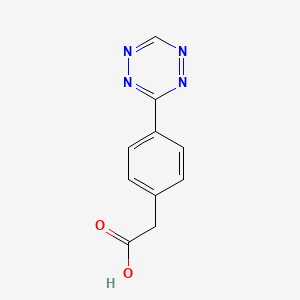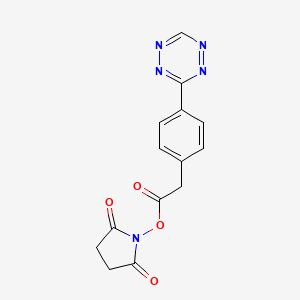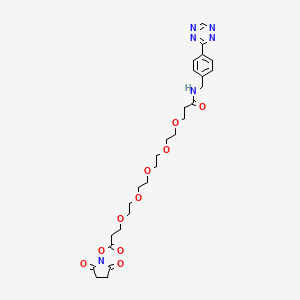
Tianagliflozin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tianagliflozin is a small-molecule drug that functions as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is primarily being developed for the treatment of type 2 diabetes mellitus. By inhibiting SGLT2, this compound reduces glucose reabsorption in the kidneys, thereby lowering blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tianagliflozin involves multiple steps, including the preparation of intermediates. One method involves a five-step reaction sequence starting with the iodination of a precursor compound . The synthetic route is designed to ensure high yield and low impurity content.
Industrial Production Methods: For industrial production, the preparation method has been optimized to control particle sizes and ensure blend uniformity of active ingredients. This method is suitable for mass production and involves controlling the particle sizes of metformin hydrochloride and this compound .
Chemical Reactions Analysis
Types of Reactions: Tianagliflozin undergoes various chemical reactions, including oxidation and substitution reactions. For instance, during its synthesis, an oxidation step using a combination of dimethyl sulfoxide and acetic anhydride is employed .
Common Reagents and Conditions:
Oxidation: Dimethyl sulfoxide and acetic anhydride.
Substitution: Iodination reagents for intermediate preparation.
Major Products: The major product of these reactions is this compound itself, with intermediates formed during the synthesis process .
Scientific Research Applications
Tianagliflozin has several scientific research applications:
Chemistry: Used as a model compound for studying SGLT2 inhibition.
Biology: Investigated for its effects on glucose metabolism and renal glucose reabsorption.
Industry: Utilized in the development of pharmaceutical formulations for diabetes treatment.
Mechanism of Action
Tianagliflozin exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney. This inhibition reduces the reabsorption of filtered glucose, leading to increased glucose excretion in the urine. The molecular target is the SGLT2 protein, and the pathway involves the reduction of renal glucose reabsorption .
Comparison with Similar Compounds
- Canagliflozin
- Dapagliflozin
- Empagliflozin
Comparison: Tianagliflozin is unique in its dual inhibition of both SGLT1 and SGLT2, whereas other similar compounds primarily target SGLT2. This dual inhibition may offer additional therapeutic benefits in glucose regulation .
This compound stands out due to its higher potency in inhibiting SGLT2 compared to other inhibitors, with a lower IC50 value, indicating greater efficacy at lower concentrations .
Properties
CAS No. |
1461750-27-5 |
|---|---|
Molecular Formula |
C21H25ClO5 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C21H25ClO5/c1-3-26-16-7-4-13(5-8-16)10-15-11-14(6-9-17(15)22)21-20(25)19(24)18(23)12(2)27-21/h4-9,11-12,18-21,23-25H,3,10H2,1-2H3/t12-,18-,19+,20-,21+/m1/s1 |
InChI Key |
YCEUTZKYUQXUCF-JLBFBPAZSA-N |
SMILES |
C[C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@H](C2=CC(CC3=CC=C(OCC)C=C3)=C(Cl)C=C2)O1 |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)C)O)O)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tianagliflozin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


